molecular formula C9H8F3NO2 B1304137 3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid CAS No. 539855-70-4

3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid

Cat. No. B1304137
M. Wt: 219.16 g/mol
InChI Key: BMMLLDYJLFQFJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine-based compounds has been explored in various studies. For instance, a disulphide covalent coupling reagent, 3-([2,6-14C]2-pyridinyldithio) propanoic acid, was synthesized from sodium [14C] cyanide in a multi-step process that involved the formation of glutaric acid, glutarimide, and subsequent chlorination and thiation steps to yield the desired product with a specific activity of 55 mCi/mMol . This synthesis route demonstrates the complexity and the potential for incorporating isotopic labels into pyridine derivatives.

Molecular Structure Analysis

The molecular structure of 3-pyridine propionic acid (3-PPIA) has been studied using various spectroscopic and computational methods. UV-Vis, 1H NMR, and 13C NMR spectroscopy, along with density functional theory (DFT) calculations, were employed to determine the optimized structure, vibrational frequencies, and other parameters. The bond lengths and angles obtained computationally were compared with experimental data. Additionally, Hirshfeld surface analysis and molecular docking studies were conducted to understand the intermolecular interactions and potential binding sites for protein receptors, indicating the molecule's drug-like nature and potential medical applications .

Chemical Reactions Analysis

The reactivity of pyridine derivatives with nucleophiles has been investigated, with studies showing that methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with various mono- and difunctional nucleophiles to form acyclic and heterocyclic compounds. These reactions lead to the formation of trifluoromethyl-containing pyridine derivatives, which are of interest due to their potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by the presence of functional groups and substituents. For example, the introduction of a trifluoromethyl group can significantly alter the reactivity and stability of the compound. The study of trans-Pt(II) complexes with coordinated 3-(pyridin-3-yl)propanoic acid ligands revealed that the direct coupling of alcohols and amines to the ligand can yield ester and amide derivatives with potential thermoactivatable properties for anticancer applications . Additionally, the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under different conditions can lead to the formation of coordination polymers or metallomacrocycles, demonstrating the versatility of pyridine carboxylic acids in coordination chemistry .

Scientific Research Applications

Metalation and Functionalization

"3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid" demonstrates significant versatility in synthetic chemistry, particularly in metalation and functionalization processes. Research shows that trifluoromethyl-substituted pyridines can be selectively metalated and subsequently functionalized at different positions, including the 3- and 6-positions, which is critical for the preparation of various carboxylic acids (Schlosser & Marull, 2003).

Platinum(II) Complexes

Another application is in the development of trans-platinum(II) complexes. The coordinated 3-(pyridin-3-yl)propanoic acid ligand in these complexes can be directly coupled with alcohols and amines, leading to the creation of ester and amide derivatives. These complexes show promise as thermoactivated anticancer agents, which is a significant advancement in the field of medicinal chemistry (Cabrera et al., 2019).

Synthesis of Biologically Active Compounds

This acid also plays a role in the efficient synthesis of biologically active compounds. For example, it is used in the synthesis of 1-(5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-yl)-3-(6-trifluoromethyl pyrimidin-4-yl)-propan-1-ones, which have potential applications in medicinal chemistry due to their unique structural properties (Malavolta et al., 2014).

Anticancer Agents

Another application is in the synthesis of novel pyridine derivatives bearing different heterocyclic rings as promising anticancer agents. The incorporation of the 3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid moiety in these compounds can enhance their antitumor activity, indicating its value in the development of new anticancer drugs (Hafez & El-Gazzar, 2020).

properties

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)7-3-1-6(5-13-7)2-4-8(14)15/h1,3,5H,2,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMLLDYJLFQFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382630
Record name 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid

CAS RN

539855-70-4
Record name 3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 539855-70-4
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Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (330 mg) is added in one portion to a solution of 3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid methyl ester (610 mg) in a mixture of THF (15 mL) and water (5 mL). The mixture is stirred for 20 h at RT. DCM and aqueous HCl (1.0 M) are added, the layers are separated and the aqueous layer is extracted twice with DCM. The combined organic extracts are dried over MgSO4 and concentrated in vacuo to give the desired propionic acid as a beige solid.
Quantity
330 mg
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reactant
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610 mg
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15 mL
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5 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Drouet, AFM Noisier, CS Harris… - European Journal of …, 2014 - Wiley Online Library
Due to their numerous applications, fluorinated amino acids have recently attracted significant attention. The preparation of fluorine‐containing phenylalanines, heteroaryl alanines and …

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